molecular formula C17H21FN4O2 B2435728 3-fluoro-4-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide CAS No. 2034209-43-1

3-fluoro-4-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Cat. No. B2435728
CAS RN: 2034209-43-1
M. Wt: 332.379
InChI Key: UNINWJYJUBLVHV-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also has a pyrazole ring, which is a type of aromatic organic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the coupling of the benzamide moiety . The exact synthesis would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrazole ring, and a piperidine ring . The fluorine and methoxy groups attached to the benzene ring would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the benzamide group, the pyrazole ring, and the piperidine ring could each influence how the compound reacts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the fluorine and methoxy groups could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Chemical Reactivity and Synthesis

The compound shares structural similarities with chemicals studied for their reactivity and synthesis methods. A study by Pietra & Vitali (1972) on nucleophilic aromatic substitution reactions discusses the reactivity of piperidine derivatives, which are structurally related to the target compound. The research highlights the reaction mechanisms and kinetics, providing insight into how similar compounds react under various conditions (Pietra & Vitali, 1972).

Pharmacological Interactions

A paper by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of human liver Cytochrome P450 (CYP) isoforms. The structural resemblance of the compound to the CYP inhibitors suggests potential implications in drug metabolism and pharmacokinetics (Khojasteh et al., 2011).

DNA Binding and Fluorescent Staining

The compound's structure is akin to that of Hoechst 33258, a known DNA minor groove binder. Issar & Kakkar (2013) discuss the binding specificity of Hoechst 33258 to AT-rich sequences in the DNA minor groove, highlighting its applications in fluorescent DNA staining and as a model system for understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Radioligand in Neurological Research

The paper by Nordberg (2007) on amyloid imaging in Alzheimer's disease discusses the use of N-methyl piperidine derivatives as radioligands for PET imaging, suggesting the potential use of structurally similar compounds, like the one , in the early detection and therapeutic evaluation of neurological conditions (Nordberg, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used . As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its potential uses in medicine or other fields . Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11-9-16(21-20-11)22-7-5-13(6-8-22)19-17(23)12-3-4-15(24-2)14(18)10-12/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNINWJYJUBLVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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